
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(Carboxymethyl)-3-(4-nitrophenyl)propanenitrile
Reduction: 2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-chlorophenyl)propanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
2286-51-3 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C10H10N2O3/c11-6-9(7-13)5-8-1-3-10(4-2-8)12(14)15/h1-4,9,13H,5,7H2 |
Clave InChI |
NPRLRVSSIDYRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CO)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
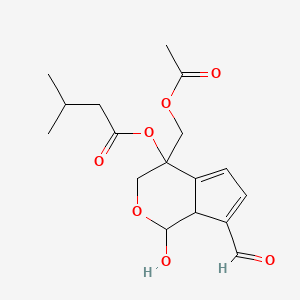

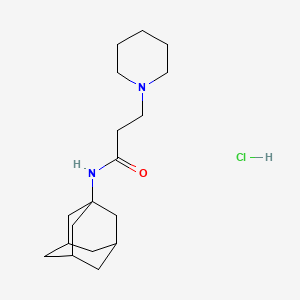
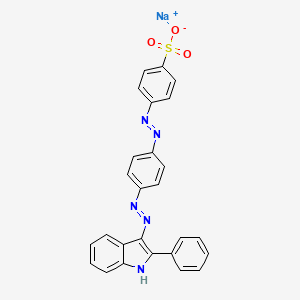
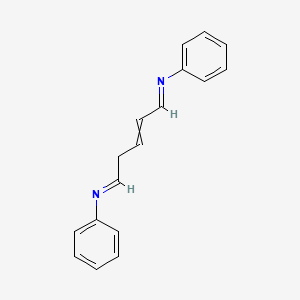
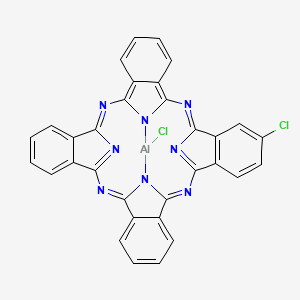
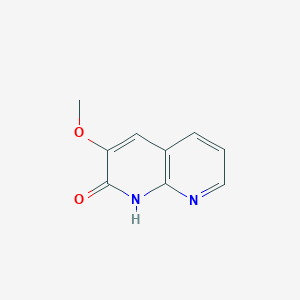
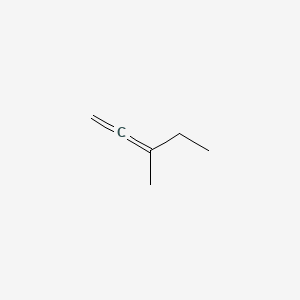
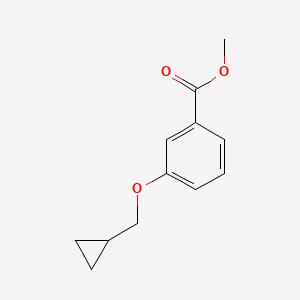
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
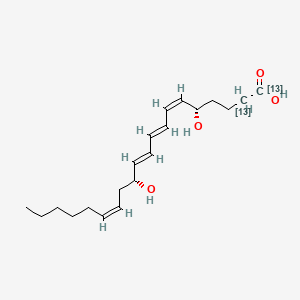
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
